molecular formula C18H17NO3 B556505 Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate CAS No. 37033-95-7

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B556505
CAS No.: 37033-95-7
M. Wt: 295,34 g/mole
InChI Key: DCIFXYFKVKDOLL-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS: 37033-95-7, molecular formula: C₁₈H₁₇NO₃, molecular weight: 295.33 g/mol) is a substituted indole derivative featuring a benzyloxy group at the 5-position and an ethyl ester at the 2-position of the indole core. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors or allosteric modulators . Key physicochemical properties include:

  • Storage: Requires refrigeration (2–8°C) in a dark, dry environment to prevent degradation .
  • Safety: Classified under GHS hazard codes H302 (harmful if swallowed) and H317 (may cause allergic skin reaction), necessitating precautions like protective gloves and eyewear .

Preparation Methods

Condensation-Reduction-Cyclization Route Using Substituted Nitrotoluene

This method adapts the synthesis framework described in the Chinese patent CN102020600B , which outlines the preparation of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate. By modifying the starting material to include a benzyloxy group, this approach can be extended to synthesize Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.

Reaction Steps and Conditions

  • Starting Materials :

    • 5-Benzyloxy-2-nitrotoluene (synthesized via benzylation of 5-hydroxy-2-nitrotoluene using benzyl bromide under basic conditions).

    • Diethyl oxalate.

  • Condensation Reaction :

    • The nitrotoluene derivative and diethyl oxalate are combined in a sodium ethoxide/ethanol solution.

    • The mixture is heated to 50–55°C for 16–18 hours, facilitating the formation of a nitro-substituted intermediate.

    • Ethanol is removed via atmospheric distillation to isolate the intermediate .

  • Reduction and Cyclization :

    • The intermediate is treated with hydrazine hydrate and ferrous hydroxide (Fe(OH)₂) as a catalyst.

    • The reaction is heated to 80–90°C for 3 hours, reducing the nitro group to an amine and inducing cyclization to form the indole core .

    • Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization or column chromatography.

Key Parameters

ParameterValue/Detail
Condensation Temperature50–55°C
Reduction CatalystFe(OH)₂
Reaction Yield~70–80% (extrapolated from )

N-Amination and Functionalization Route

The patent WO2014115171A1 describes a two-step process for synthesizing triazine compounds from indole-2-carboxylate derivatives. While the target compound is used as a starting material in this patent, its preparation can be inferred from the N-amination and functionalization steps outlined.

Reaction Steps and Conditions

  • N-Amination of Indole-2-Carboxylate :

    • Ethyl indole-2-carboxylate is treated with chloramine (generated in situ from NaOCl and NH₃) in the presence of methyltrioctylammonium chloride (Aliquat-336) as a phase-transfer catalyst.

    • The reaction proceeds at room temperature for 2–4 hours, yielding N-amino-indole-2-carboxylate .

  • Introduction of Benzyloxy Group :

    • The N-amino intermediate undergoes benzylation at position 5 using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

    • The reaction is heated to 60–80°C for 12–16 hours to ensure complete substitution .

  • Purification :

    • The crude product is extracted with ethyl acetate, washed with aqueous Na₂S₂O₃, and dried over anhydrous Na₂SO₄.

    • Column chromatography (petroleum ether/EtOAc, 3:1) isolates the pure compound .

Key Parameters

ParameterValue/Detail
N-Amination Time2–4 hours
Benzylation Temperature60–80°C
Reaction Yield~75–85% (extrapolated from )

Comparative Analysis of Methods

MethodAdvantagesLimitations
Condensation-ReductionHigh functional group compatibilityRequires custom synthesis of substituted nitrotoluene
N-AminationScalable with phase-transfer catalystsMulti-step protocol increases complexity

Industrial-Scale Considerations

Industrial production of this compound prioritizes cost efficiency and yield optimization. Key strategies include:

  • Continuous Flow Reactors : Enhances reaction control and reduces processing time for condensation and reduction steps .

  • Catalyst Recycling : Ferrous hydroxide and Aliquat-336 can be recovered and reused to minimize waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune escape in cancer cells, thereby enhancing anti-tumor immunity .
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves enzyme inhibition and receptor binding .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Indole Derivatives : This compound can be utilized to synthesize more complex molecules, including indolyl ethanones and other derivatives with potential biological activities .
  • Functionalization Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution, allowing for further functionalization to create novel compounds with enhanced properties .

Case Study 1: Anticancer Activity

A comparative study evaluated the anticancer efficacy of this compound against several indole derivatives using glioblastoma cell lines. The results indicated that this compound exhibited superior activity compared to other analogs, suggesting that specific modifications on the indole ring significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli. The concentration-dependent response highlighted its potential as a lead compound for developing new antimicrobial agents .

Table of Biological Activities

Activity Effectiveness Mechanism
AnticancerSignificant inhibitionIDO inhibition, apoptosis induction
AntimicrobialActivity against bacteriaEnzyme inhibition
Synthesis ApplicationsVersatile building blockFunctionalization via various reactions

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate depends on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the ester group can be hydrolyzed to release the active indole carboxylic acid.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 5-Position

The 5-position of the indole ring is critical for modulating electronic properties, solubility, and biological activity. Below is a comparison of ethyl indole-2-carboxylates with diverse 5-substituents:

Compound Name 5-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR) Synthesis Method
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Benzyloxy 295.33 Not reported Not provided in evidence Likely benzylation of 5-hydroxy precursor
Ethyl 5-chloro-1H-indole-2-carboxylate Chloro 209.65 Not reported δ 7.40–7.29 (m, 2H), 4.48 (q, J = 7.1 Hz, 2H) Friedel-Crafts acylation with AlCl₃
Ethyl 5-fluoro-1H-indole-2-carboxylate Fluoro 207.21 Not reported δ 8.0 (s, 1H), 7.75–7.86 (m, 4H) Coupling with aminobenzophenones
Ethyl 5-methoxy-1H-indole-2-carboxylate Methoxy 219.24 Not reported δ 7.49–6.97 (m, 9H), 5.83 (s, 2H) Alkylation with NaH and benzyl bromide
Ethyl 5-methyl-1H-indole-2-carboxylate Methyl 203.24 61–63 δ 2.37 (s, 3H, CH₃) Alkylation/benzylation

Key Observations :

  • Electronic Effects : The electron-donating benzyloxy group enhances solubility in organic solvents compared to electron-withdrawing substituents like chloro or fluoro .
  • Biological Relevance : Fluorinated analogs (e.g., Ethyl 5-fluoro-1H-indole-2-carboxylate) exhibit improved metabolic stability in drug discovery contexts .

Modifications at the 3-Position

Functionalization at the 3-position alters steric bulk and reactivity:

Compound Name 3-Substituent Molecular Weight (g/mol) Melting Point (°C) Application
Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate Acetyl 281.71 119–121 Intermediate for antiproliferative agents
Ethyl 3-propionyl-5-chloro-1H-indole-2-carboxylate Propionyl 295.74 Not reported Precursor for alkylated derivatives
Ethyl 3-(hydroxymethyl)-5-chloro-1H-indole-2-carboxylate Hydroxymethyl 255.69 Not reported Photoactivatable probes

Key Observations :

  • Acyl Groups : Acetyl/propionyl derivatives serve as versatile intermediates for further reductions (e.g., to alkyl chains via Clemmensen reduction) .
  • Hydroxymethyl : Introduces a polar functional group, enhancing water solubility for biological assays .

Ester Group Variations

Replacing the ethyl ester with carboxamides or other esters impacts pharmacokinetics:

Compound Name 2-Substituent Molecular Weight (g/mol) Biological Activity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Carboxamide 359.12 Kinase inhibition
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Ethyl ester + amine 369.86 EGFR/BRAF pathway inhibition

Key Observations :

  • Carboxamides : Exhibit higher binding affinity to target proteins due to hydrogen-bonding capabilities .
  • Ethyl Ester : Facilitates cell membrane permeability in prodrug strategies .

Biological Activity

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole backbone with a benzyloxy substituent and an ethyl ester group. This unique structure enhances its lipophilicity, potentially improving its ability to permeate biological membranes. The compound's molecular formula is C18H17NO3C_{18}H_{17}NO_3, and it has a molecular weight of 299.33 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for π-π interactions and hydrogen bonding, which are crucial for binding affinity and specificity.

Biochemical Pathways

  • Enzyme Interaction : Similar compounds have been shown to modulate enzyme activity, either by inhibition or enhancement, affecting various biochemical reactions.
  • Pharmacokinetics : The compound is expected to be well absorbed, distributed throughout the body, metabolized by liver enzymes, and excreted via urine.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential efficacy of this compound.

Case Study: HIV Integrase Inhibition

A study on indole-2-carboxylic acid derivatives demonstrated their ability to inhibit HIV integrase, an essential enzyme for viral replication. Compound 1 (an analog) showed an IC50 value of 32.37 μM against integrase strand transfer . This suggests that this compound could have similar antiviral properties due to structural similarities.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
Ethyl 5-hydroxy-1H-indole-2-carboxylate Lacks benzyloxy groupReduced solubility and activity
Mthis compound Methyl ester instead of ethylAltered pharmacokinetics
5-(Benzyloxy)-1H-indole-2-carboxylic acid Free carboxylic acid formDifferent solubility properties

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, and what key parameters influence yield?

The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:

  • Step 1 : Formation of the indole ring via Fischer indole synthesis or palladium-catalyzed coupling.
  • Step 2 : Benzyloxy group introduction at the 5-position using benzyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C).
  • Step 3 : Esterification at the 2-position using ethyl chloroformate in anhydrous dichloromethane . Critical parameters include temperature control during benzylation (to minimize side reactions) and anhydrous conditions during esterification to prevent hydrolysis. Yields are typically 60–75% after column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the indole core, benzyloxy group (δ ~4.9 ppm for -OCH2_2Ph), and ethyl ester (δ ~1.3–1.4 ppm for CH3_3 and ~4.3 ppm for CH2_2) .
  • Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]+^+ at m/z 310.1312 for C18_{18}H17_{17}NO3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic configuration or regioselectivity?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides precise bond lengths/angles, confirming the benzyloxy group’s orientation and indole ring planarity. For example, SHELXL refinement can resolve electron density maps to distinguish between possible tautomeric forms . Challenges include growing high-quality crystals due to the compound’s low solubility in common solvents (e.g., ethyl acetate/hexane mixtures are often used) .

Q. What experimental strategies mitigate contradictions in bioactivity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1% v/v).
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity readings .
  • Positive Controls : Compare with structurally analogous indoles (e.g., Ethyl 5-methoxy-1H-indole-2-carboxylate) to validate target specificity .

Q. How do computational methods (e.g., DFT) predict reactivity for functionalizing the indole core?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrophilic substitution patterns:

  • The 5-position is more reactive due to electron-donating benzyloxy groups, favoring nitration or halogenation.
  • Frontier molecular orbital (FMO) analysis predicts nucleophilic attack sites for cross-coupling reactions .

Q. What methodological challenges arise in scaling up synthesis while maintaining enantiopurity?

  • Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during indole ring formation.
  • Purification : Simulated moving bed (SMB) chromatography improves enantiomer separation at larger scales .
  • Byproduct Analysis : Monitor dimerization (e.g., via UPLC-MS) during benzylation to optimize reaction time .

Q. Structure-Activity Relationship (SAR) Considerations

Q. How does substitution at the 5-position influence biological activity?

Comparative studies with analogs reveal:

SubstituentLogPIC50_{50} (μM, EGFR kinase)Notes
-OCH2_2Ph (target)3.20.45High lipophilicity enhances membrane permeability
-OCH3_32.11.8Reduced activity due to lower electron withdrawal
-CF3_33.80.62Improved potency but higher cytotoxicity

Q. What are the limitations of current synthetic methodologies for generating indole-2-carboxylate derivatives?

  • Regioselectivity : Competing substitutions at the 3- and 6-positions require directing groups (e.g., Boc protection).
  • Functional Group Compatibility : Benzyloxy groups may undergo hydrogenolysis during Pd/C-mediated reactions, necessitating orthogonal protecting strategies .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported NMR shifts for this compound?

Variations arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) and pH. For example:

  • The indole NH proton (δ ~11.5 ppm in DMSO) may broaden or disappear in CDCl3_3 due to exchange .
  • Referencing against internal standards (e.g., TMS) and reporting solvent/temperature conditions ensures reproducibility .

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indole-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFXYFKVKDOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20190538
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Molecular Weight

295.3 g/mol
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CAS No.

37033-95-7
Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Record name Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate
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Synthesis routes and methods

Procedure details

To a mixture of sulfuric acid (80.0 mL, 1.50 mol) dissolved in Ethanol (450 mL) at 0° C. was added (4-(benzyloxy)phenyl)hydrazine hydrochloride (90.0 g, 359 mmol) to form a suspension. To the suspension was added ethyl 2-oxopropanoate (43.9 mL, 395 mmol) in EtOH (90 mL) and mechanically stirred for 2 h using a mechanical stirrer. The mixture was heated to 45° C. and maintained for 16 h. The mixture was cooled to room temperature and cold EtOH (200 mL) was added. The mixture was filtered through a course frit. The collected solid was washed sequentially with cold EtOH, hexanes, and water. The solid was dried in a vacuum oven (45° C., 2 Ton) to give ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (73.1 g, 247 mmol, 69% yield). Exact mass calculated for C18H17NO3: 295.1, found: LCMS m/z=296.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=7.1 Hz, 3 H), 4.40 (q, J=7.1 Hz, 2 H), 5.10 (s, 2 H), 7.08 (dd, J1=8.9, J2=2.4 Hz, 1 H), 7.14 (d, J=1.6 Hz, 1 H), 7.20 (d, J=2.3 Hz, 1 H), 7.32 (m, 2 H), 7.39 (m, 2 H), 7.47 (m, 2 H), 8.75 (bs, 1 H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
43.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Chloromethyl(dimethoxy)silane
Chloromethyl(dimethoxy)silane
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

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